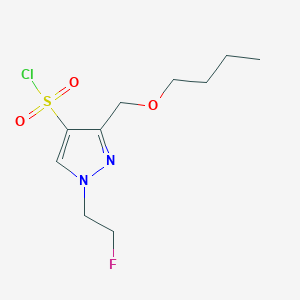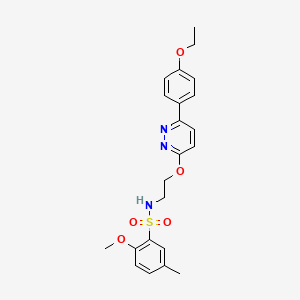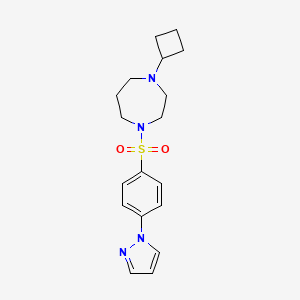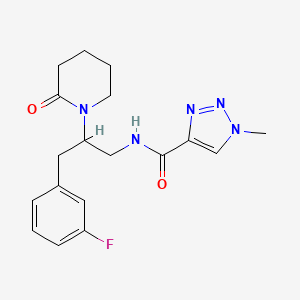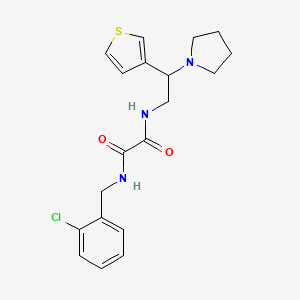![molecular formula C18H26N2O4S2 B2955957 N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide CAS No. 2380099-59-0](/img/structure/B2955957.png)
N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide, also known as MRT68921, is a small molecule inhibitor that has been developed to target the protein kinases involved in the regulation of autophagy. Autophagy is a cellular process that is responsible for the degradation and recycling of damaged or unwanted cellular components. Dysregulation of autophagy has been implicated in a number of diseases, including cancer, neurodegenerative disorders, and metabolic disorders. Therefore, the development of small molecule inhibitors of autophagy has become an important area of research in drug discovery.
Mécanisme D'action
N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide targets the protein kinases ULK1 and ULK2, which are key regulators of autophagy. ULK1 and ULK2 are involved in the initiation of autophagy, and their inhibition leads to a blockade of the autophagic process. This compound binds to the active site of ULK1/2 and prevents the phosphorylation of downstream targets involved in autophagy initiation.
Biochemical and Physiological Effects
The inhibition of autophagy by this compound has been shown to have a number of biochemical and physiological effects. In cancer cells, inhibition of autophagy by this compound leads to an accumulation of damaged proteins and organelles, which ultimately leads to cell death. In animal models of neurodegenerative disorders, this compound has been shown to reduce the accumulation of misfolded proteins and improve neuronal function. In metabolic disorders, this compound has been shown to improve insulin sensitivity and reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide is its potency and selectivity for ULK1/2. This allows for the specific inhibition of autophagy without affecting other cellular processes. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, the long-term effects of autophagy inhibition by this compound are not well understood and require further investigation.
Orientations Futures
There are a number of future directions for the development and application of N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide. One area of research is the optimization of the pharmacokinetic properties of this compound to improve its solubility and bioavailability. Another area of research is the identification of biomarkers that can be used to monitor the effects of this compound on autophagy in vivo. Finally, the development of combination therapies that target both autophagy and other cellular processes may provide a more effective approach for the treatment of diseases such as cancer and neurodegenerative disorders.
Méthodes De Synthèse
The synthesis of N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide involves a multi-step process that has been described in detail in the literature. The key steps involve the formation of a thianane ring and the subsequent coupling of this ring with a benzofuran scaffold. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Applications De Recherche Scientifique
N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide has been extensively studied in a number of preclinical models, including cell lines and animal models. In vitro studies have shown that this compound is a potent inhibitor of autophagy, with an IC50 value of approximately 30 nM. In vivo studies have demonstrated that this compound can inhibit autophagy in a dose-dependent manner, with a maximum effect observed at a dose of 100 mg/kg.
Propriétés
IUPAC Name |
N-[(4-morpholin-4-ylthian-4-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4S2/c21-26(22,16-1-2-17-15(13-16)3-8-24-17)19-14-18(4-11-25-12-5-18)20-6-9-23-10-7-20/h1-2,13,19H,3-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQMHBDZSOIKYSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)NCC3(CCSCC3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

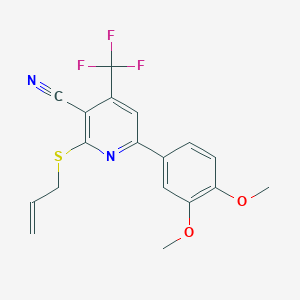
![N-cyclopropyl-1-[6-({2-[(2-ethylphenyl)amino]-2-oxoethyl}thio)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2955875.png)

![2-[6-(1-adamantyl)-3-cyanopyridin-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2955877.png)
![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2955878.png)
![1,3-Dimethyl-7-(2-methylpropyl)-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione](/img/structure/B2955879.png)
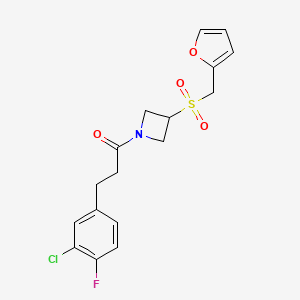
![N-(2-methylbenzo[d]thiazol-6-yl)-3-(p-tolylthio)propanamide](/img/structure/B2955885.png)
![N-(3-chloro-4-methylphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2955886.png)
